![molecular formula C13H9N3O4S2 B2430226 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 476642-64-5](/img/structure/B2430226.png)
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
The compound “N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, a nitro group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Scientific Research Applications
- The compound’s chelating properties make it an excellent ligand for metal-catalyzed reactions. Specifically, it has been tested in the Ni-catalyzed dimerization of benzyl bromide . This application highlights its potential as a catalyst in organic synthesis.
- Terpyridine derivatives, including this compound, find applications in photovoltaic devices. Their ability to form complexes with metals allows for efficient charge transfer and electron transport, making them valuable components in solar cells .
- The compound’s unique structure and electronic properties make it suitable for sensor applications. Researchers have explored its use in detecting specific analytes or environmental changes, such as gas sensing or pH monitoring .
- Terpyridines have been investigated for their potential as drug candidates. While specific studies on this compound are limited, its structural features may contribute to novel drug design, targeting specific biological pathways .
- Terpyridines play a crucial role in constructing MOFs. These porous materials have applications in gas storage, separation, and catalysis. Incorporating this compound into MOFs could enhance their properties .
- The compound’s precursor, 5-methylfurfural, is derived from biomass. Using biomass-derived aldehydes allows for greener synthetic procedures. Researchers can explore sustainable pathways for preparing functionalized terpyridine derivatives using this compound .
Metal-Catalyzed Reactions
Photovoltaic Devices
Sensors
Medicinal Chemistry
Metal-Organic Frameworks (MOFs)
Green Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-7-2-3-9(20-7)8-6-21-13(14-8)15-12(17)10-4-5-11(22-10)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMXOAFUKIJVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
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